molecular formula C22H27N2O2+ B14967821 3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B14967821
M. Wt: 351.5 g/mol
InChI Key: MPEBCBPXJWNSLX-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound belonging to the class of imidazo[1,2-a]azepines. This compound features a unique structure with an ethoxyphenyl group, a hydroxy group, and a phenyl group attached to the imidazo[1,2-a]azepine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]azepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]azepine ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, often using ethoxybenzene as a reagent.

    Hydroxylation: The hydroxy group is introduced via an oxidation reaction, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Phenylation: The phenyl group is added through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the imidazo[1,2-a]azepine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxyphenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., aluminum chloride for Friedel-Crafts reactions). Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazo[1,2-a]azepine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can be compared with other imidazo[1,2-a]azepine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

Molecular Formula

C22H27N2O2+

Molecular Weight

351.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O2/c1-2-26-20-14-12-18(13-15-20)22(25)17-23(19-9-5-3-6-10-19)21-11-7-4-8-16-24(21)22/h3,5-6,9-10,12-15,25H,2,4,7-8,11,16-17H2,1H3/q+1

InChI Key

MPEBCBPXJWNSLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O

Origin of Product

United States

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